Sodium;ethene;2-methylprop-2-enoate is a chemical compound with the molecular formula and a molecular weight of 136.12 g/mol. It is commonly known as sodium methacrylate and is classified as a sodium salt of methacrylic acid. This compound plays a significant role in the synthesis of various polymers and copolymers, particularly in the fields of materials science and biomedicine.
Sodium;ethene;2-methylprop-2-enoate can be sourced from various chemical suppliers and is produced through synthetic routes that typically involve free radical polymerization processes. Its applications span across industries, including coatings, adhesives, and medical devices.
Sodium;ethene;2-methylprop-2-enoate is classified under the following categories:
The synthesis of sodium;ethene;2-methylprop-2-enoate primarily involves free radical polymerization. The process can be broken down into three main stages:
In industrial settings, production occurs in large-scale reactors under controlled conditions. The typical reaction temperature ranges from 60 to 80°C, with pressure adjusted to ensure proper mixing of reactants. After synthesis, the product undergoes purification and drying to achieve the desired polymer characteristics.
The molecular structure of sodium;ethene;2-methylprop-2-enoate can be represented by its structural formula:
Property | Value |
---|---|
CAS Number | 25608-26-8 |
Molecular Formula | C6H9NaO2 |
Molecular Weight | 136.12 g/mol |
IUPAC Name | sodium;ethene;2-methylprop-2-enoate |
InChI | InChI=1S/C4H6O2.C2H4.Na/c1-3(2)4(5)6;1-2;/h1H2,2H3,(H,5,6);1-2H2;/q;;+1/p-1 |
Sodium;ethene;2-methylprop-2-enoate can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for sodium;ethene;2-methylprop-2-enoate involves its ability to form strong intermolecular interactions with various substrates. The polymer chains interact with other molecules through:
These interactions enhance the adhesive properties of the polymer and its capacity to form stable films, which is crucial for applications in coatings and medical devices.
Sodium;ethene;2-methylprop-2-enoate exhibits several notable physical properties:
Key chemical properties include:
Relevant data indicate that this compound's properties make it suitable for use in diverse applications across chemistry, biology, and industry.
Sodium;ethene;2-methylprop-2-enoate has a wide range of scientific applications:
This compound's versatility underscores its importance in both research and practical applications across multiple fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2